1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane
Description
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
CHNKGJLRIAXSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-(propan-2-yloxy)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane, differing primarily in substituents, halogen placement, or functional groups. These variations significantly influence their physical properties, reactivity, and applications.
Substituent Variations on the Cyclohexane Ring
Table 1: Substituent Comparison
Key Observations:
Halogen Placement and Chain Modifications
Table 2: Halogen and Chain Variations
Key Observations:
- Allylic Bromides : Compounds like (E)-(3-bromoprop-1-en-1-yl)cyclohexane exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stabilizing effect of the conjugated double bond on transition states .
- Branched Alkyl Chains : In 1-(1-Bromopropan-2-yl)-4-methylcyclohexane , the bromine’s position on a branched chain reduces its electrophilicity compared to directly ring-attached bromomethyl groups, as seen in the target compound .
Fluorinated Analogues
Table 3: Fluorinated Derivatives
Key Observations:
- Trifluoromethoxy Group : The strong electron-withdrawing effect of the trifluoromethoxy group in 1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane increases resistance to oxidation, making it suitable for high-temperature reactions .
- Pharmaceutical Potential: The trifluoropropoxy group in 1-(Bromomethyl)-4-methyl-1-(3,3,3-trifluoropropoxy)cyclohexane may improve blood-brain barrier penetration in drug candidates, though specific data is lacking .
Biological Activity
1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound characterized by its unique structural features, including a bromomethyl group and a propan-2-yloxy substituent on a cyclohexane ring. Its molecular formula is C_{10}H_{19}BrO, and it has a molecular weight of approximately 261.20 g/mol. The presence of the bromine atom significantly influences the compound's reactivity and potential biological activity.
The compound is notable for its susceptibility to nucleophilic substitution reactions due to the bromomethyl group, which allows it to participate in various chemical transformations. This reactivity is crucial in synthetic organic chemistry, enabling the development of more complex molecules that may exhibit diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to alterations in cellular functions.
Potential Therapeutic Applications
Preliminary studies suggest that compounds with similar structural features may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing bromine have been shown to possess antimicrobial properties, which could be relevant for developing new antibiotics.
- Anticancer Activity : The ability of halogenated compounds to interact with DNA makes them candidates for anticancer drug development. Research indicates that structural modifications can enhance their efficacy against cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, which may be explored further for treating neurodegenerative diseases.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that warrants further investigation.
- Nucleophilic Substitution Reactions : Research highlighted the compound's reactivity through nucleophilic substitution, where the bromine atom was replaced by various nucleophiles. This reaction is significant for synthesizing derivatives that may exhibit improved biological properties.
Comparative Analysis
The following table summarizes key features and potential biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure | Key Features | Potential Biological Activity |
|---|---|---|---|
| This compound | Structure | Bromomethyl and propan-2-yloxy groups | Antimicrobial, anticancer |
| 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane | Structure | Similar structure, different position | Varies based on substitution |
| 1-Bromo-4-methylcyclohexane | Structure | Lacks propan-2-yloxy group | Potentially lower activity |
Q & A
Q. Basic
- Storage : Dark, anhydrous conditions (argon atmosphere) at 4°C prevent bromine loss or hydrolysis.
- Containers : Amber glass vials with PTFE-lined caps minimize light/air exposure .
Q. Advanced
- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitor purity via HPLC.
- Additives : Stabilizers like BHT (0.1% w/w) inhibit radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
